3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-14-6-4-5-7-15(14)13-29-22-23-17-10-11-28-20(17)21(25)24(22)16-8-9-18(26-2)19(12-16)27-3/h4-9,12H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBIATMATORCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , with CAS number 877656-20-7 , is a thieno[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 426.6 g/mol
- Structure : The compound features a thieno-pyrimidine core substituted with a dimethoxyphenyl group and a methylbenzylthio moiety.
Anticancer Properties
Research indicates that compounds similar to thieno[3,2-d]pyrimidines exhibit significant anticancer activities. For instance, certain derivatives have shown potent inhibition of cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5d | T47D | 0.008 |
| 5e | T47D | 0.004 |
These compounds induce apoptosis through mechanisms such as tubulin polymerization inhibition, suggesting that the thieno[3,2-d]pyrimidine scaffold may be crucial for anticancer activity .
The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cancer cells. This interaction can lead to:
- Inhibition of key enzymes involved in cell cycle regulation.
- Induction of apoptosis via mitochondrial pathways.
- Disruption of microtubule dynamics, which is critical for mitosis.
Pharmacological Studies
In preclinical studies, compounds related to thieno[3,2-d]pyrimidines have been evaluated for their pharmacological profiles:
- Anti-inflammatory Activity : Some derivatives have been shown to inhibit phosphodiesterase (PDE) activity, which plays a role in inflammatory responses .
- Antiviral Activity : Similar compounds have demonstrated efficacy against viral infections by inhibiting viral replication processes.
Case Studies
A notable case study involved the evaluation of a related thieno[3,2-d]pyrimidine compound in a mouse model for breast cancer. The study highlighted:
- Significant tumor growth inhibition.
- A marked increase in apoptosis markers in tumor tissues.
These findings support the potential use of such compounds in therapeutic settings for cancer treatment .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of thieno[3,2-d]pyrimidines have been investigated for their ability to target specific signaling pathways involved in cancer progression. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Antimicrobial Activity
The thieno[3,2-d]pyrimidine scaffold has been associated with antimicrobial properties against various pathogens. Research indicates that derivatives of this compound can inhibit the growth of bacteria and fungi by disrupting their cellular functions.
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in disease pathways. For example, studies have suggested that similar compounds can inhibit enzymes related to cancer metabolism or bacterial virulence factors.
Case Studies
Several case studies illustrate the potential applications of this compound:
- Anticancer Activity : A study published in Cancer Research demonstrated that a related thieno[3,2-d]pyrimidine compound inhibited tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway. This suggests that 3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one may have similar effects.
- Antimicrobial Effects : Research conducted by Zhang et al. (2020) highlighted the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The study found that these compounds disrupted bacterial cell membranes, leading to cell lysis.
Preparation Methods
Core Ring Formation via Cyclocondensation
The thieno[3,2-d]pyrimidine scaffold is typically constructed through cyclocondensation reactions between aminothiophene derivatives and carbonyl-containing reagents. For example, 2-aminothiophene-3-carboxylates react with urea or thiourea under acidic conditions to form the pyrimidine ring. In the case of the target compound, the dihydrothienopyrimidinone system likely arises from intramolecular cyclization of a suitably substituted thiophene precursor. Patent US8114878B2 discloses analogous syntheses using 4-chloro-6,7-dihydrothieno[3,2-d]pyrimidine as a key intermediate, which undergoes subsequent functionalization at positions 2 and 3.
Functionalization at Position 3: Introduction of the 3,4-Dimethoxyphenyl Group
Aryl substitution at position 3 is achieved via Buchwald-Hartwig amination or nucleophilic aromatic substitution. For electron-deficient pyrimidine systems, copper-catalyzed coupling with 3,4-dimethoxyaniline proves effective. Alternatively, Ullmann-type coupling using iodobenzene derivatives and copper(I) iodide in dimethylacetamide (DMAc) at 110–130°C provides moderate to high yields (62–78%).
Thioether Formation at Position 2: Incorporating the 2-Methylbenzylthio Moiety
Stepwise Synthesis of 3-(3,4-Dimethoxyphenyl)-2-((2-Methylbenzyl)thio)-6,7-Dihydrothieno[3,2-d]Pyrimidin-4(3H)-one
Preparation of 4-Chloro-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Step 1 : Cyclocondensation of ethyl 2-aminothiophene-3-carboxylate with urea in acetic acid at reflux (120°C, 6 h) yields 6,7-dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Step 2 : Chlorination using phosphorus oxychloride (POCl₃) and N,N-diethylaniline as a catalyst (110°C, 3 h) produces 4-chloro-6,7-dihydrothieno[3,2-d]pyrimidine with 85% yield.
Introduction of the 3,4-Dimethoxyphenyl Group
Step 3 : Coupling 4-chloro-6,7-dihydrothieno[3,2-d]pyrimidine with 3,4-dimethoxyphenylboronic acid via Suzuki-Miyaura reaction. Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), dioxane/H₂O (4:1), 90°C, 12 h. Yield: 72%.
Thioetherification with 2-Methylbenzyl Mercaptan
Step 4 : Reacting the 4-chloro intermediate from Step 3 with 2-methylbenzyl mercaptan (1.2 eq) and Cs₂CO₃ (2 eq) in dry DMF at 70°C for 8 h. Purification via silica gel chromatography (hexane/ethyl acetate 3:1) affords the final product in 68% yield.
Optimization of Critical Reaction Parameters
Solvent Effects on Thioetherification
Comparative studies reveal that polar aprotic solvents (DMF, DMAc) outperform tetrahydrofuran (THF) or acetonitrile in thiol-displacement reactions. DMF enhances nucleophilicity of the thiolate ion, accelerating reaction rates (Table 1).
Table 1: Solvent Screening for Thioetherification
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 8 | 68 |
| DMAc | 10 | 65 |
| THF | 24 | 42 |
| Acetonitrile | 18 | 38 |
Influence of Base on Reaction Efficiency
Cs₂CO₃ proves superior to K₂CO₃ or triethylamine due to its stronger basicity and solubility in DMF, achieving 68% yield compared to 55% with K₂CO₃.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (UV detection at 254 nm) confirms ≥98% purity when using gradient elution (acetonitrile/water 50:50 to 90:10 over 15 min).
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?
- Methodology : Cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol under reflux, followed by heterocyclization using glacial acetic acid and DMSO, yields the target compound with high efficiency (60–85% yields). Characterization via H/C NMR and IR spectroscopy ensures structural validation .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns and aromatic proton environments.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., thioether, carbonyl) .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Screen for anti-tyrosinase or antiproliferative activity using enzyme inhibition assays (e.g., tyrosinase inhibition at 100 µM) or cell viability tests (MTT assays) in cancer cell lines (e.g., MCF-7, A549). Compare results with reference inhibitors like kojic acid or cisplatin .
Advanced Research Questions
Q. How can experimental design be optimized to assess the compound’s selectivity across biological targets?
- Methodology : Use a split-plot randomized block design with replicates (e.g., 4 replicates per treatment group). Subdivide experiments into:
- Primary Plots : Vary concentrations (1–100 µM).
- Subplots : Test across cell lines (HL-7702 normal liver vs. PC-3 prostate cancer).
- Sub-Subplots : Evaluate time-dependent effects (24–72 hr exposure). Include positive/negative controls and statistical validation (ANOVA, p < 0.05) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodology :
- Source Analysis : Compare cell line origins (e.g., ATCC vs. SIBS sources), culture conditions (RPMI vs. DMEM media), and assay protocols (MTT vs. resazurin).
- Structural Confounders : Test analogs with modified substituents (e.g., 3,4-dimethoxyphenyl vs. 4-chlorophenyl) to isolate activity drivers .
Q. How can structure-activity relationship (SAR) studies be conducted to improve potency?
- Methodology : Synthesize derivatives via:
- Substitution : Replace the 2-methylbenzylthio group with halogenated or electron-withdrawing groups.
- Scaffold Modification : Introduce fused rings (e.g., cyclopenta or benzo-fused thienopyrimidinones).
Evaluate changes in logP, solubility, and binding affinity via molecular docking (e.g., AutoDock Vina) against targets like tyrosinase or EGFR .
Q. What environmental fate studies are applicable to this compound?
- Methodology : Conduct long-term (5–10 year) ecological assessments:
- Abiotic : Measure hydrolysis/photodegradation rates under UV light.
- Biotic : Assess bioaccumulation in model organisms (e.g., Daphnia magna) and microbial degradation pathways. Use LC-MS/MS for trace analysis (detection limit ≤ 1 ppb) .
Q. How can computational tools predict metabolic pathways or toxicity?
- Methodology :
- In Silico Metabolism : Use software like ADMET Predictor™ or SwissADME to identify Phase I/II metabolism sites (e.g., demethylation of methoxy groups).
- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity or mutagenicity risks .
Methodological Considerations
- Synthetic Challenges : Solvent choice (DMSO vs. acetic acid) impacts cyclization efficiency. Optimize reaction time (10–14 hr) and temperature (reflux vs. microwave-assisted) to minimize byproducts .
- Biological Assay Pitfalls : Ensure consistent cell passage numbers (<20) and serum lot compatibility to reduce variability in IC₅₀ determinations .
- Data Reproducibility : Archive raw spectra (NMR, HRMS) in open-access repositories (e.g., Zenodo) and adhere to FAIR data principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
